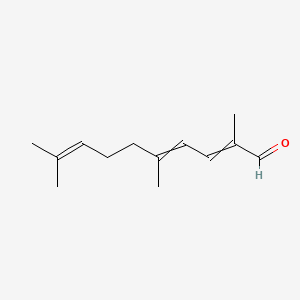
2,4,8-Decatrienal, 2,5,9-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8-Decatrienal, 2,5,9-trimethyl- is a chemical compound known for its distinctive structure and properties. It is a colorless to pale yellow liquid with a characteristic orange blossom aroma. This compound is soluble in organic solvents such as ethanol and ether and is known for its instability, being sensitive to light and oxygen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Decatrienal, 2,5,9-trimethyl- typically involves the aldol condensation of appropriate aldehydes and ketones. The reaction conditions often require a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,4,8-Decatrienal, 2,5,9-trimethyl- involves large-scale aldol condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters. The final product is purified through distillation or recrystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2,4,8-Decatrienal, 2,5,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogens or other electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4,8-Decatrienal, 2,5,9-trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fragrance or flavoring agent in pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2,4,8-Decatrienal, 2,5,9-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Decatrienal, 2,5,9-trimethyl-
- 2,4,8-Nonatrienal, 2,5,9-trimethyl-
- 2,4,8-Decatrienal, 2,5,8-trimethyl-
Uniqueness
2,4,8-Decatrienal, 2,5,9-trimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a unique aroma and reactivity profile, making it valuable in specific applications such as fragrance and flavor industries .
Propiedades
Número CAS |
60437-19-6 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2,5,9-trimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C13H20O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h6,8-10H,5,7H2,1-4H3 |
Clave InChI |
OJDRPIWXVLQYBO-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC=C(C)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


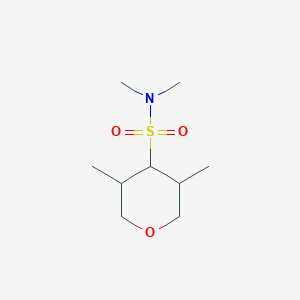
![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)
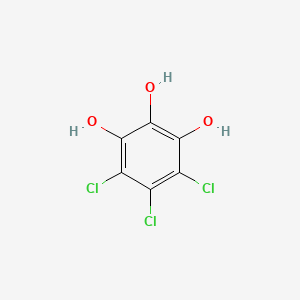
![3-Ethyl-3-[(octyloxy)methyl]oxetane](/img/structure/B13958600.png)
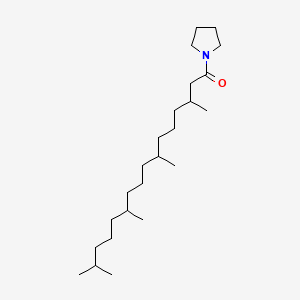
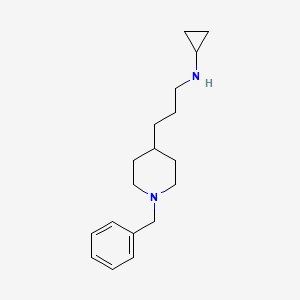
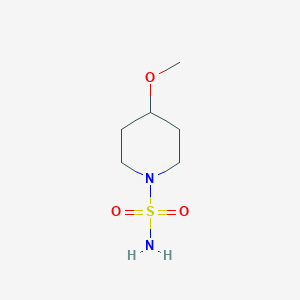
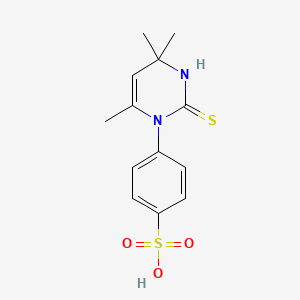
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
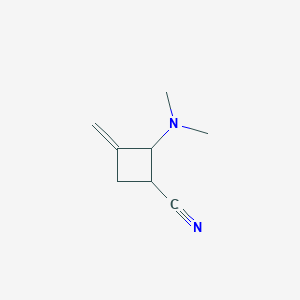
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
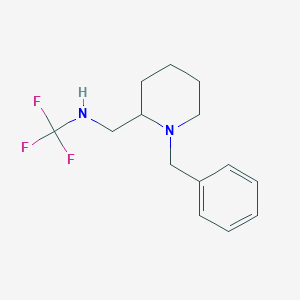
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
